![molecular formula C24H42O5 B599407 15(S)-15-Methyl prostaglandin F2alpha isopropyl ester CAS No. 157283-72-2](/img/structure/B599407.png)
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester
Overview
Description
“15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is a prostaglandin analog. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals . Isopropyl esters of prostaglandins can serve as prodrugs, as they can be efficiently hydrolyzed in certain tissues to generate the bioactive free acid .
Synthesis Analysis
The synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported from the readily available dichloro-containing bicyclic ketone guided by biocatalytic retrosynthesis . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .Molecular Structure Analysis
The molecular structure of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” is complex, with multiple functional groups and stereocenters. The molecule contains a double bond at 13,14 and an inverted (β) hydroxyl group at C-15 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” include a BVMO-catalyzed stereoselective oxidation and a KRED-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Scientific Research Applications
Ophthalmology: Treatment of Glaucoma
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester: is used in ophthalmology for the treatment of glaucoma. It acts through the FP receptor, causing smooth muscle contraction and reducing intraocular pressure (IOP) by increasing the outflow of aqueous humor. This compound is an analog of prostaglandin F2alpha and shares structural similarities with latanoprost, a medication commonly used to manage open-angle glaucoma and ocular hypertension .
Reproductive Health: Luteolysis and Induction of Labor
In reproductive health, this prostaglandin analog is known for its luteolytic activity, which is the process of breaking down the corpus luteum. It is utilized in inducing labor in pregnant women by promoting the contraction of uterine smooth muscle fibers .
Mechanism of Action
Future Directions
The future directions of “15(S)-15-Methyl prostaglandin F2alpha isopropyl ester” research could involve further exploration of its potential applications in medicine, particularly in the treatment of conditions like glaucoma and luteolysis . Additionally, the development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .
properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O5/c1-5-6-11-15-24(4,28)16-14-20-19(21(25)17-22(20)26)12-9-7-8-10-13-23(27)29-18(2)3/h7,9,14,16,18-22,25-26,28H,5-6,8,10-13,15,17H2,1-4H3/b9-7-,16-14+/t19-,20-,21+,22-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOOJUPVUOLJU-JPXDXFKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15(S)-15-Methyl prostaglandin F2alpha isopropyl ester | |
CAS RN |
157283-72-2 | |
Record name | Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-15-methyl-, 1-methylethyl ester, (5Z,9α,11α,13E,15S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157283-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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